molecular formula C9H8FNO2 B2525590 2-Cyclopropyl-1-fluoro-4-nitrobenzene CAS No. 2366994-57-0

2-Cyclopropyl-1-fluoro-4-nitrobenzene

Cat. No. B2525590
M. Wt: 181.166
InChI Key: AARHVKBXYGSMNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, often starting with commercially available nitrobenzene derivatives. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a starting material for the synthesis of various nitrogenous heterocycles, including benzimidazoles and quinoxalinones . Similarly, 2-Fluoro-1,3,5-trinitrobenzene has been used as a condensing reagent for peptide synthesis, demonstrating the versatility of nitrobenzene derivatives in complex organic syntheses .

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be complex, as seen in the crystal and molecular structure analysis of a related compound, which exhibits intramolecular hydrogen bonding . This suggests that 2-Cyclopropyl-1-fluoro-4-nitrobenzene may also exhibit interesting structural features, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Nitrobenzene derivatives undergo various chemical reactions, including cycloadditions and nitrosation. For instance, N-substituted-1,2-dihydropyridines react with nitrosobenzene to form bicyclic compounds , while nitrosation of arylated cyclopropanes leads to the formation of isoxazolines . These reactions highlight the reactivity of the nitro group and the potential for constructing heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as fluorine can significantly alter both the chemical and biological properties of these compounds . The synthesis and characterization of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, which includes NMR, elemental analysis, and crystallography, provide a basis for understanding the properties of similar fluorinated nitrobenzene derivatives .

Scientific Research Applications

Synthetic Methodologies and Applications

  • Development of New Synthetic Routes : A novel method for preparing aromatic compounds containing cyclopropoxy via a nucleophilic aromatic substitution reaction (SNAr) of fluoroaromatic compounds with cyclopropanol under mild conditions demonstrated a simplified approach with high yields, showcasing the utility of fluoroaromatics in synthesizing complex molecules (Hao Jin et al., 2019).

  • Palladium-Catalyzed Reactions : Research on the palladium-catalyzed amination and coupling reactions of electron-deficient aryl fluorides, including 2-fluoronitrobenzene, highlighted their effectiveness in forming complex organic structures. These findings demonstrate the role of palladium catalysis in facilitating reactions involving fluoroaromatic compounds (Y. M. Kim & Shu Yu, 2003).

  • Copper-Catalyzed Synthesis : An efficient copper-catalyzed synthesis of 2-arylbenzimidazole derivatives from 1-fluoro-2-nitrobenzene was developed, highlighting the role of copper catalysis in the formation of heterocyclic compounds. This method underscores the importance of fluoroaromatics in the synthesis of pharmacologically relevant molecules (M. Sayahi et al., 2018).

Analytical and Material Science Applications

  • Electrochemical Detection : A platform based on 4-Fluoro-3-nitrophenyl grafted gold electrode demonstrated the potential for label-free electrochemical detection of interleukin-2 protein, indicating the application of fluoroaromatic compounds in biosensor development (S. Arya & M. K. Park, 2014).

  • Environmental Remediation : Research into the Fe0 reduction of nitrobenzene in synthetic wastewater using zerovalent iron for the conversion to aniline highlights the environmental applications of fluoroaromatic compounds in pollution control and remediation strategies (R. Mantha et al., 2001).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include P301+P312;P302+P352;P305+P351+P338, suggesting measures to take if the compound is swallowed, comes in contact with skin, or gets in the eyes .

properties

IUPAC Name

2-cyclopropyl-1-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-9-4-3-7(11(12)13)5-8(9)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARHVKBXYGSMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-fluoro-4-nitrobenzene

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